

2-Benzyl-4-bromophenol chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Benzyl-4-bromophenol**

Cat. No.: **B1601519**

[Get Quote](#)

An In-Depth Technical Guide to **2-Benzyl-4-bromophenol**: Structure, Properties, and Potential Applications

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **2-Benzyl-4-bromophenol**, a substituted phenolic compound of interest in synthetic and medicinal chemistry. The document delineates its chemical structure, physicochemical properties, and a validated protocol for its synthesis via Friedel-Crafts benzylation. While specific biological activities for this particular molecule are not extensively documented in peer-reviewed literature, this guide explores its potential applications based on the well-established bioactivities of the broader class of bromophenols. This includes potential antioxidant, antimicrobial, and anticancer properties. Safety and handling precautions, extrapolated from closely related analogs, are also discussed to ensure safe laboratory practices. This guide is intended for researchers and professionals in drug discovery and chemical development, providing a foundational understanding of this versatile chemical entity.

Introduction and Chemical Identity

2-Benzyl-4-bromophenol is an aromatic organic compound characterized by a phenol ring substituted with both a benzyl group and a bromine atom. Its unique structure, combining the reactive hydroxyl group of phenol, the steric bulk and lipophilicity of the benzyl group, and the

electronic influence of the bromine atom, makes it a valuable intermediate in organic synthesis and a candidate for biological activity screening. The strategic placement of these functional groups allows for a variety of chemical transformations, rendering it a versatile building block for more complex molecules.

Key Identifiers:

- IUPAC Name: **2-benzyl-4-bromophenol**[\[1\]](#)
- CAS Number: 19578-80-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Formula: C₁₃H₁₁BrO[\[1\]](#)[\[2\]](#)
- Molecular Weight: 263.13 g/mol [\[1\]](#)[\[2\]](#)
- InChI Key: CWWDXXXNDJVDRH-UHFFFAOYSA-N[\[1\]](#)[\[3\]](#)
- Canonical SMILES: C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)O[\[3\]](#)

Physicochemical and Spectroscopic Properties

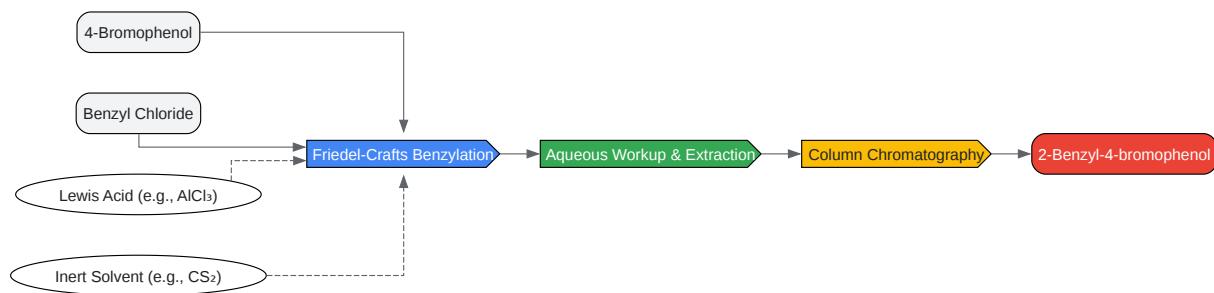
The physical and chemical properties of **2-Benzyl-4-bromophenol** are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Property	Value	Source
Physical State	Solid	[4]
Melting Point	55-56 °C	[2]
Boiling Point	189-192 °C (at 3.5 Torr)	[2]
Storage Temperature	2-8 °C, sealed in a dry environment	[1]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Rotatable Bond Count	2	[3]

Predicted Spectroscopic Characteristics

While experimental spectra for **2-Benzyl-4-bromophenol** are not readily available in public databases, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and bromophenol rings, a singlet for the benzylic methylene protons (CH₂), and a broad singlet for the phenolic hydroxyl proton. The protons on the bromophenol ring will likely appear as a set of coupled doublets and a doublet of doublets, influenced by the ortho- and meta-couplings.
- ¹³C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms. The chemical shifts will be characteristic of aromatic carbons, with those bonded to the hydroxyl and bromo groups showing distinct shifts. The benzylic carbon will appear as a singlet in the aliphatic region.
- Mass Spectrometry: The mass spectrum under electron ionization would be expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound due to the natural isotopic abundance of


⁷⁹Br and ⁸¹Br. Fragmentation would likely involve the loss of the benzyl group and other characteristic cleavages of the aromatic ring.

- Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic rings will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration is expected at lower frequencies.

Synthesis of 2-Benzyl-4-bromophenol

The most direct and logical synthetic route to **2-Benzyl-4-bromophenol** is the Friedel-Crafts benzylation of 4-bromophenol. This electrophilic aromatic substitution reaction involves the reaction of 4-bromophenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a Lewis acid catalyst. The hydroxyl group of the phenol is an activating, ortho-, para-directing group. Since the para position is blocked by the bromine atom, the benzylation is directed to the ortho position.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Benzyl-4-bromophenol**.

Detailed Experimental Protocol: Friedel-Crafts Benzylation

This protocol is a self-validating system, designed with internal checks to ensure the reaction proceeds as expected.

Materials:

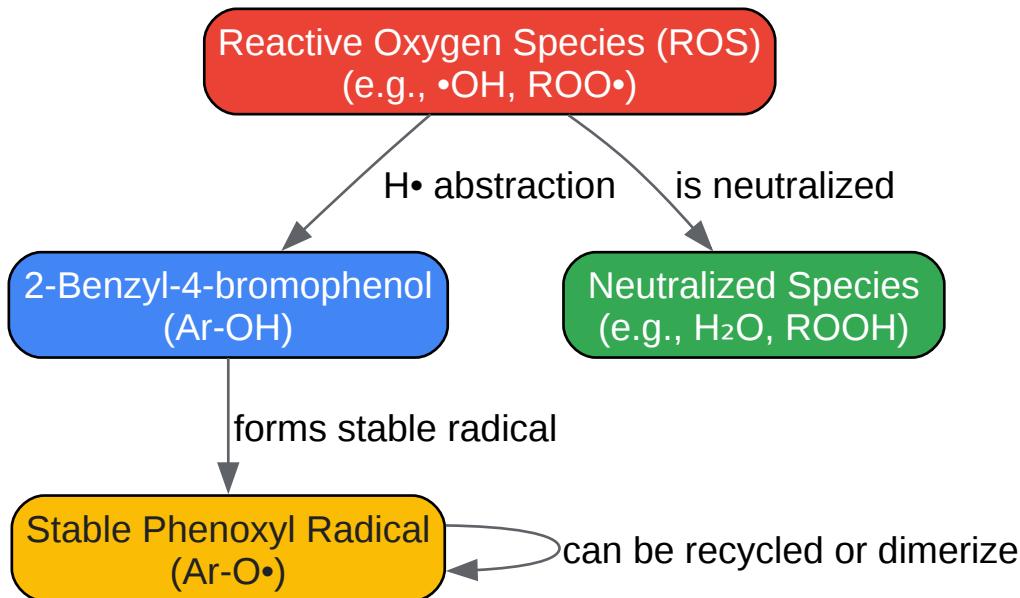
- 4-Bromophenol (1 equivalent)
- Benzyl chloride (1.1 equivalents)
- Anhydrous Aluminum Chloride ($AlCl_3$) (1.2 equivalents)
- Carbon Disulfide (CS_2), anhydrous
- Hydrochloric acid, 1 M
- Sodium bicarbonate solution, saturated
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Dichloromethane (DCM)
- Hexane
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-

bromophenol in anhydrous carbon disulfide.

- Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride in portions. The formation of a slurry is expected.
- Addition of Benzylationg Agent: Add benzyl chloride dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
 - Causality: The slow addition of benzyl chloride is crucial to control the exothermic reaction and prevent the formation of side products. The Lewis acid, AlCl_3 , coordinates with the chlorine atom of benzyl chloride to generate the electrophilic benzyl carbocation.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 46 °C for CS_2) for 2-4 hours.
 - Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the 4-bromophenol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
- Reaction Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl. This will hydrolyze the aluminum salts.
- Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Causality: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes any residual acid. The brine wash removes dissolved water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.


- Self-Validation: The purity of the collected fractions should be confirmed by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield **2-Benzyl-4-bromophenol** as a solid.

Biological Activity and Potential Applications in Drug Development

While direct studies on the biological activities of **2-Benzyl-4-bromophenol** are limited, the broader class of bromophenols, particularly those isolated from marine sources, exhibit a wide range of significant bioactivities.^{[1][5]} These findings suggest potential avenues of research for **2-Benzyl-4-bromophenol**.

Potential as an Antioxidant

Many natural and synthetic bromophenols have demonstrated potent antioxidant and radical scavenging activities.^{[1][3]} The phenolic hydroxyl group is a key pharmacophore for this activity, as it can donate a hydrogen atom to neutralize free radicals. The presence of the electron-donating benzyl group may further enhance this property.

[Click to download full resolution via product page](#)

Caption: Putative antioxidant mechanism of **2-Benzyl-4-bromophenol**.

Antimicrobial and Antifungal Potential

Phenolic compounds are well-known for their antimicrobial properties. The lipophilicity introduced by the benzyl and bromo substituents in **2-Benzyl-4-bromophenol** may enhance its ability to disrupt microbial cell membranes, suggesting potential applications as an antiseptic or a lead compound for novel antibiotics or antifungals.

Anticancer and Enzyme Inhibition Activities

Various bromophenol derivatives have shown cytotoxicity against several cancer cell lines.^[5] The mechanisms often involve the induction of apoptosis and cell cycle arrest. Furthermore, bromophenols have been identified as inhibitors of key enzymes implicated in disease, such as protein tyrosine phosphatase 1B (PTP1B), which is a target for anti-diabetic drugs.^[5] Given these precedents, **2-Benzyl-4-bromophenol** warrants investigation for its potential as an anticancer agent or an enzyme inhibitor.

Safety, Handling, and Toxicity Profile

No specific safety data sheet (SDS) is publicly available for **2-Benzyl-4-bromophenol**. However, based on the detailed safety information for the structurally analogous compound, 2-Benzyl-4-chlorophenol, the following hazards should be anticipated and appropriate precautions taken.^{[4][6][7]}

Potential Hazards:

- Acute Toxicity: Harmful if swallowed or inhaled.^{[4][8]}
- Skin Corrosion/Irritation: Causes skin irritation. May cause an allergic skin reaction.^{[4][6]}
- Serious Eye Damage/Irritation: Causes serious eye damage.^{[4][6]}
- Carcinogenicity: Suspected of causing cancer.^{[4][6]}
- Reproductive Toxicity: Suspected of damaging fertility.^[4]
- Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.^[6]

- Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[4][6]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a certified respirator if working with the powder outside of a fume hood.
- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

2-Benzyl-4-bromophenol is a synthetically accessible compound with a chemical structure that suggests a range of potential biological activities. While further research is needed to elucidate its specific pharmacological profile, its role as a versatile chemical intermediate is clear. The protocols and data synthesized in this guide provide a solid foundation for researchers to safely handle, synthesize, and explore the potential of this intriguing molecule in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]

- 3. "Synthesis and antioxidant activities of benzylic bromophenols inclusiv" by ÇETİN BAYRAK, EDA MEHTAP ÜÇ et al. [journals.tubitak.gov.tr]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. mdpi.com [mdpi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [2-Benzyl-4-bromophenol chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1601519#2-benzyl-4-bromophenol-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com